Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFPYZZMNSIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669924 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083196-26-2 | |
| Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation via Deprotection of Protected Esters
One common synthetic route to pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves the deprotection of tert-butyl ester derivatives under acidic conditions.
- Procedure : The tert-butyl ester precursor (e.g., 4,6,7,8-tetrahydro-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]this compound tert-butyl ester) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Water is added to the solution, and the mixture is stirred overnight at room temperature.
- Workup : After reaction completion, the mixture is concentrated, co-evaporated with carbon tetrachloride, and triturated with a 1:1 mixture of diethyl ether and hexanes to isolate the carboxylic acid as a solid.
- Yield and Characterization : This method affords the acid in high yield (~95%) with characterization by ^1H NMR and mass spectrometry confirming the structure.
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Ester deprotection | TFA/DCM (1:1), H2O, rt, overnight | This compound | 95% |
Domino Ring-Closure and Microwave-Induced Retro Diels-Alder (RDA) Reaction
A more sophisticated and efficient method involves a domino ring-closure reaction starting from 2-aminonorbornene hydroxamic acids, followed by a microwave-induced retro Diels-Alder reaction to yield pyrrolo[1,2-a]pyrimidine derivatives.
- Starting Materials : 2-Aminonorbornene hydroxamic acids (both diendo and diexo isomers) react with keto acids such as levulinic acid or α-ketoglutaric acid.
- Domino Reaction : The initial step forms a Schiff base intermediate, which undergoes sequential ring-closure reactions to form methanopyrrolo[1,2-a]quinazoline derivatives.
- Microwave-Assisted RDA : These tetracyclic intermediates are subjected to microwave irradiation in high-boiling solvents like 1,2-dichlorobenzene at elevated temperatures (~240–250 °C) for 20 minutes. This induces retro Diels-Alder cycloreversion, releasing the pyrrolo[1,2-a]pyrimidine core.
- Enantiomeric Control : The chirality of the final product is transferred from the chiral starting amino hydroxamic acid, allowing preparation of enantiomerically pure compounds.
- Yields and Purity : The pyrrolo[1,2-a]pyrimidine products are obtained in moderate yields (55–57%) with high enantiomeric excess (up to 99% ee) after purification by column chromatography and crystallization.
| Step | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Domino ring-closure | EtOH, 100 °C, 1 h, microwave irradiation | Methanopyrroloquinazoline derivatives | ~39–41 | Formation of diastereomers |
| Retro Diels-Alder (RDA) | 1,2-Dichlorobenzene, 240–250 °C, 20 min, microwave | Pyrrolo[1,2-a]pyrimidine enantiomers | 55–57 | High enantiomeric purity |
Catalytic Cyclization Using Acrylic Acid and Pyrimidine Precursors
An alternative approach involves catalytic cyclization reactions starting from substituted pyrimidine amines and acrylic acid to form this compound derivatives.
- Starting Materials : 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.
- Reaction Conditions : Acrylic acid is added dropwise to a mixture containing the pyrimidine amine, a copper catalyst (cuprous chloride or cuprous bromide), ligands, bases (organic or inorganic), and solvents such as N,N-dimethylformamide or tetrahydrofuran. The temperature is controlled initially below 65 °C and then raised to 50–80 °C.
- Catalyst and Base Selection : Cuprous chloride/bromide serve as catalysts; bases include diisopropylethylamine, triethylamine, potassium carbonate, or sodium hydroxide.
- Outcome : This method facilitates cyclization to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives, structurally related to pyrrolo[1,2-a]pyrimidines, showcasing the versatility of catalytic cyclization in heterocycle synthesis.
| Parameter | Options/Details |
|---|---|
| Catalyst | Cuprous chloride or cuprous bromide |
| Solvent | DMF, DMAc, DMSO, DCM, THF, 1,4-dioxane, MeCN |
| Base | Diisopropylethylamine, triethylamine, K2CO3, NaOH |
| Temperature | Initial <65 °C, then 50–80 °C |
| Molar Ratio (amine:acrylic acid) | 1:1 to 1:5 |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester Deprotection | TFA/DCM, H2O, rt, overnight | 95 | Simple, high yield |
| Domino Ring-Closure + Microwave RDA | 2-Aminonorbornene hydroxamic acids, EtOH, 100 °C, microwave; then DCB, 240–250 °C, microwave | 55–57 | Enantiomeric control, moderate yield |
| Catalytic Cyclization | 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, Cu catalyst, base, solvent, 50–80 °C | Not specified | Versatile, catalyst dependent |
Research Findings and Notes
- The domino ring-closure followed by microwave-induced retro Diels-Alder reaction is a modern, efficient method allowing stereoselective synthesis of pyrrolo[1,2-a]pyrimidine enantiomers with high optical purity.
- The ester deprotection method is a straightforward approach to obtain the free acid from protected intermediates, suitable for scale-up due to mild conditions and high yield.
- Catalytic cyclization methods expand the scope of pyrrolo[1,2-a]pyrimidine derivatives accessible and demonstrate the importance of catalyst and base choice in optimizing reaction conditions.
- Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating in domino and RDA steps.
- Safety considerations are critical when handling reagents like diazomethane used in methylation steps during intermediate purification.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that pyrrolo[1,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It modulates inflammatory pathways and has potential therapeutic implications for conditions characterized by chronic inflammation.
3. Neuroprotective Effects
In animal models of neurodegenerative diseases such as Parkinson's disease, this compound has shown promise in reducing neuronal death and improving motor functions . This suggests its potential role as a neuroprotective agent.
4. Cancer Treatment
this compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit tumor growth in various cancer models, highlighting its potential as a therapeutic agent against different types of cancer .
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on dopamine neurons in a Parkinson's disease model. The results showed significant reductions in neuronal death and improvements in motor function among treated animals compared to controls, indicating its therapeutic potential in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited anti-tubercular activity within a range of 8–128 µg/mL, suggesting its potential utility in developing new treatments for tuberculosis .
Industrial Applications
This compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity . Its ability to act as a building block for more complex compounds makes it valuable in materials science.
Data Summary Table
Mechanism of Action
The mechanism by which Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Fused Heterocyclic Cores
The following table summarizes key differences between pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and related compounds:
Key Observations
Core Structure Influence :
- Triazolo[1,5-a]pyrimidines exhibit direct antiproliferative activity due to the triazole ring, which enhances interactions with biological targets . In contrast, this compound primarily functions as a synthetic intermediate.
- Thiazolo[3,2-a]pyrimidines demonstrate antibacterial activity, likely due to the sulfur-containing thiazole ring, which improves membrane permeability .
Substituent Effects :
- Substituents at position C3 in pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., 2-methylpropyl or phenylmethyl groups) enhance antimicrobial potency .
- The carboxylic acid group at C6 in pyrrolo[1,2-a]pyrimidine derivatives is critical for their role in drug synthesis, enabling conjugation with other pharmacophores .
Synthesis Complexity: Multi-component reactions for triazolo[1,5-a]pyrimidines achieve high yields (e.g., 21 compounds synthesized in one pot) , while pyrrolo[1,2-a]pyrimidine derivatives require stereospecific domino reactions for enantiomeric purity .
Biological vs. Synthetic Utility: Pyrrolo[1,2-a]pyrazine-1,4-diones are naturally occurring (e.g., from Streptomyces) and exhibit broad bioactivity, including antitumor and anti-inflammatory effects .
Biological Activity
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyrimidine ring system, which contributes to its unique biochemical properties. The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 174.15 g/mol |
| CAS Number | 1083196-26-2 |
1. Enzyme Interaction
This compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator . This dual role allows it to modulate metabolic pathways and signal transduction processes within cells. For instance, it can inhibit specific enzymes by binding to their active sites or allosteric sites, leading to altered catalytic activity.
2. Anti-inflammatory and Antimicrobial Properties
Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
3. Therapeutic Applications
This compound has potential applications in treating various disorders:
- Neurodegenerative Diseases : It has been explored for its efficacy in treating conditions such as Parkinson's disease and Alzheimer's disease due to its neuroprotective effects .
- Cancer Treatment : The compound has shown promise in inhibiting tumor growth in various cancer models, highlighting its potential as an anticancer agent .
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound on dopamine neurons in a Parkinson's disease model, researchers found that the compound significantly reduced neuronal death and improved motor function in treated animals compared to controls. This suggests a potential therapeutic role in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited anti-tubercular activity within a range of 8–128 µg/mL, indicating its potential utility in developing new treatments for tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : By altering enzyme activity through direct binding, the compound can influence various metabolic pathways.
- Gene Expression Regulation : It may affect gene expression by interacting with transcription factors, thereby modulating cellular responses to stimuli.
- Cell Signaling Pathways : The compound impacts key signaling pathways involved in cell proliferation and apoptosis, which are critical for maintaining cellular homeostasis.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects such as enhanced enzyme activity modulation.
- High Doses : Potential toxicity and adverse effects on vital organs have been observed at elevated concentrations in animal models.
Q & A
Q. What are the recommended synthetic routes for Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives?
The synthesis typically involves cyclization of pyrrole derivatives with acyl bromoacetylenes or propargylamine, followed by oxidative or reductive steps to stabilize the heterocyclic core. For example, (S)- and (R)-enantiomers are synthesized via enantioselective cyclization using chiral catalysts or resolving agents, as demonstrated in intermediates for Vibegron (a β3-adrenoceptor agonist) . Key precursors include methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, which undergoes ring expansion and oxidation to form the pyrimidine moiety .
Q. How can researchers characterize the structural purity of this compound?
Structural validation requires a combination of techniques:
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., δ 13.99 ppm for carboxylic protons in related compounds) .
- Mass Spectrometry : ESI-MS or LC-MS (e.g., m/z 180.16 for molecular ion [M+H]) verifies molecular weight .
- X-ray Crystallography : Resolves absolute stereochemistry for enantiomeric forms, critical for pharmaceutical intermediates .
Q. What are the challenges in isolating enantiomerically pure forms of this compound?
Enantiomeric separation requires chiral stationary-phase chromatography (e.g., using cellulose-based columns) or asymmetric synthesis with chiral auxiliaries. Contamination by diastereomers or regioisomers (e.g., pyrazolo[1,5-a]pyridine derivatives) is common, necessitating rigorous HPLC purity checks (>97%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Catalysis : Palladium-catalyzed C–H arylation enhances regioselectivity for functionalized derivatives .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve cyclization efficiency .
- Temperature Control : Low-temperature (-20°C) steps minimize side reactions during enamine formation . Example: A 94% yield was achieved for a Vibegron intermediate using propargylamine-mediated cyclization under nitrogen atmosphere .
Q. What advanced analytical methods resolve contradictions in spectral data for complex derivatives?
- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in dihydro- or tetrahydro-pyrimidine analogs .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass for isomers with identical nominal masses (e.g., CHNO vs. CHNO) .
- Dynamic NMR : Detects rotational barriers in sterically hindered derivatives .
Q. How is the biological activity of this compound evaluated in antimicrobial studies?
- In vitro Assays : Disk diffusion or microdilution methods test inhibition against pathogens (e.g., Fusarium oxysporum). Related compounds (e.g., pyrrolo[1,2-a]pyrazine-diones) show MIC values <10 µg/mL .
- Mechanistic Studies : ROS generation assays and membrane permeability tests (via propidium iodide uptake) elucidate mode of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
